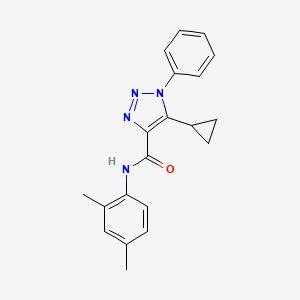
3-Heptil-1H-1,2,4-triazol-5-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Heptyl-1H-1,2,4-triazol-5-amine is a chemical compound with the molecular formula C9H18N4 and a molecular weight of 182.27 g/mol . It belongs to the class of triazole derivatives, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science.
Aplicaciones Científicas De Investigación
3-Heptyl-1H-1,2,4-triazol-5-amine has a wide range of scientific research applications, including:
Mecanismo De Acción
Target of Action
Similar compounds, such as 3-amino-1,2,4-triazole, have been reported to inhibit catalase , a key enzyme involved in the detoxification of hydrogen peroxide in cells .
Mode of Action
It’s known that the interaction between [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond c=o, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .
Biochemical Pathways
If we consider its potential role as a catalase inhibitor, it could impact the hydrogen peroxide detoxification pathway . This could lead to an increase in the activities of other antioxidant enzymes, such as glutathione peroxidase and glutathione reductase .
Pharmacokinetics
The reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones suggests that the activation barrier can be overcome under reaction conditions (heating) .
Result of Action
If it acts as a catalase inhibitor, it could potentially lead to an accumulation of hydrogen peroxide in cells, which could have various downstream effects, including oxidative stress .
Action Environment
The reaction of [2-(3-hetaryl-1,2,4-triazol-5-yl)phenyl]amines with ketones suggests that the reaction conditions, such as temperature, could influence the reaction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Heptyl-1H-1,2,4-triazol-5-amine typically involves the reaction of heptyl amine with 1,2,4-triazole under specific conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride as starting materials . The reaction is carried out under microwave irradiation, which facilitates the nucleophilic opening of the succinimide ring and subsequent recyclization of the 1,2,4-triazole ring .
Industrial Production Methods
Industrial production of 3-Heptyl-1H-1,2,4-triazol-5-amine may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize reaction conditions and minimize production costs .
Análisis De Reacciones Químicas
Types of Reactions
3-Heptyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the triazole ring is substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various triazole derivatives with different functional groups .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 3-Heptyl-1H-1,2,4-triazol-5-amine include:
- 5-bromo-1-heptyl-1H-1,2,4-triazol-3-amine
- 5-amino-1H-1,2,4-triazole-3-carbohydrazide
- 1-methyl-1H-1,2,4-triazol-3-amine
Uniqueness
What sets 3-Heptyl-1H-1,2,4-triazol-5-amine apart from these similar compounds is its unique heptyl side chain, which can impart distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for specific applications where other triazole derivatives may not be as effective .
Propiedades
IUPAC Name |
5-heptyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N4/c1-2-3-4-5-6-7-8-11-9(10)13-12-8/h2-7H2,1H3,(H3,10,11,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMXGBDXGVPHRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1=NC(=NN1)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Tert-butyl-6-({1-[(3-methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}methoxy)pyridazine](/img/structure/B2394311.png)
![methyl 2-[(5-chloropyrimidin-2-yl)(methyl)carbamoyl]acetate](/img/structure/B2394312.png)

![2-{[1-(2-Hydroxycyclohexyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2394317.png)
![Ethyl 4-({7-methyl-3-[(4-methylpiperidin-1-yl)carbonyl]-1,8-naphthyridin-4-yl}amino)benzoate](/img/structure/B2394320.png)


![1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2394324.png)

![(3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2394327.png)
![2-(2-(1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2394330.png)
![1-(1-Oxa-9-azaspiro[4.6]undecan-9-yl)prop-2-en-1-one](/img/structure/B2394331.png)

